REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:4])O.[H-].[Na+].[Cl:7][C:8]1[CH:9]=[CH:10][C:11]2[N:17]3[C:18]([CH2:21]Cl)=[N:19][N:20]=[C:16]3[CH2:15][N:14]=[C:13]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[C:12]=2[CH:29]=1>CN(C)C=O>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]2[N:17]3[C:18]([CH2:21][N:2]([CH3:4])[CH3:1])=[N:19][N:20]=[C:16]3[CH2:15][N:14]=[C:13]([C:23]3[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:12]=2[CH:29]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.67 g
|
Type
|
reactant
|
Smiles
|
CN(O)C
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
6.86 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)CCl)C3=CC=CC=C3)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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is cooled in an ice bath, under nitrogen
|
Type
|
CUSTOM
|
Details
|
(a precipitate formed) and
|
Type
|
TEMPERATURE
|
Details
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then cooled in an ice bath
|
Type
|
WAIT
|
Details
|
The mixture is kept at ambient temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Last traces of dimethylformamide are removed from the residue by the successive addition and distillation of xylene, toluene, and benzene
|
Type
|
CUSTOM
|
Details
|
The resulting material is chromatographed on silica gel (250 g.) with methanol
|
Type
|
CUSTOM
|
Details
|
The product thus obtained
|
Type
|
CUSTOM
|
Details
|
is crystallized from methanol-ethyl acetate (following activated charcoal treatment)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)CN(C)C)C3=CC=CC=C3)C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |